![molecular formula C19H17N5O4S B7713368 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7713368.png)
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines, which is a core structure in the given compound, has been reported in various studies . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents that can influence the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]quinolines include condensation, hydrolysis, cyclization, and substitution .Scientific Research Applications
Structure and Tautomeric Forms: N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide exists in two tautomeric forms: the 1H-isomer and the 2H-isomer . Understanding their structures and properties is crucial for exploring their biomedical potential.
Synthesis Methods: Researchers have employed various synthetic routes to obtain this compound. Methods include starting from preformed pyrazoles or pyridines, leading to diverse substitution patterns . Investigating these methods can guide efficient synthesis.
Fluorescent Sensors
- Investigate whether N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide exhibits fluorescence properties. If so, explore its use as a fluorescent sensor for detecting specific analytes or cellular processes .
Other Applications
- Photophysics : Study its photo-induced processes, including electron transfer states. This knowledge can inform potential applications in optoelectronics or photodynamic therapy .
- Multicomponent Reactions : Investigate its participation in multicomponent reactions to create novel compounds with diverse functionalities .
properties
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-3-23-19-16(11-13-6-4-5-12(2)17(13)20-19)18(21-23)22-29(27,28)15-9-7-14(8-10-15)24(25)26/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLILEARCVYVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3E)-1-ethyl-8-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-nitrobenzenesulfonamide |
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